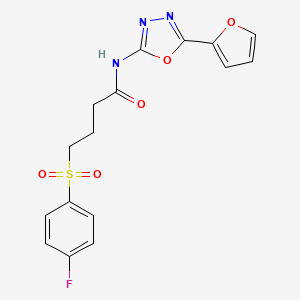

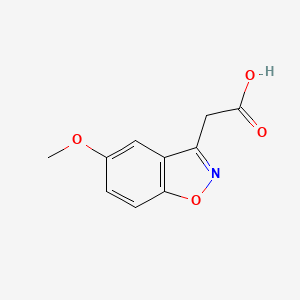

![molecular formula C17H6Cl4F3N3 B2530429 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile CAS No. 478046-34-3](/img/structure/B2530429.png)

2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile is a complex organic molecule that likely contains multiple functional groups, including a quinoxaline moiety, a trifluoromethyl group, and multiple chloro-substituents. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-hydroxyphenyl)acetonitriles, involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This suggests that a similar approach could potentially be adapted for the synthesis of the target compound by incorporating the appropriate dichlorophenyl and quinoxalinyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals a complex arrangement of rings and substituents, including chlorophenyl groups and a cyano group . This indicates that the target compound may also exhibit a complex three-dimensional structure with significant steric hindrance due to its substituents.

Chemical Reactions Analysis

The electrochemical oxidation of phenolic compounds in acetonitrile has been studied, showing that products can derive from intermediate phenoxy radicals or phenoxonium ions . Additionally, palladium-catalyzed oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile to form 3-amidated quinoxalin-2(1H)-ones has been reported . These reactions highlight the reactivity of phenolic and quinoxaline compounds in the presence of acetonitrile and could be relevant to the chemical behavior of the target compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile are not discussed in the provided papers, the properties of similar compounds can provide some insights. For example, the presence of multiple chloro and trifluoromethyl groups is likely to influence the compound's lipophilicity, electronic properties, and reactivity. The quinoxaline moiety could contribute to the compound's photophysical properties and its potential to participate in π-π interactions and hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Electrochromic Properties in Polymer Synthesis

One of the research applications of compounds related to 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile involves the synthesis and study of electrochromic properties of conducting copolymers. These copolymers, synthesized from monomers with structural similarities to the compound , have been explored for their electrochromic properties, which are crucial in applications like smart windows and electronic displays (Beyazyildirim et al., 2006).

Synthesis and Characterization of Polymer Derivatives

Another application is the synthesis and characterization of polythiophene derivatives, where related compounds are used in electrochemical polymerization. These derivatives exhibit unique electrochemical properties, which are important for their potential use in electronic devices and sensors (Ozyurt et al., 2008).

Crystal Structure Analysis

Research on crystal structures of isomeric compounds similar to 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile has been conducted to understand the molecular interactions and arrangement. Such studies are significant in the field of crystallography and materials science, contributing to the design of new materials with specific properties (de Souza et al., 2015).

Photocyclization Studies

Compounds structurally related to the subject compound have been used in photocyclization studies, leading to the formation of new compounds. These findings are relevant in organic chemistry, particularly in the synthesis of complex organic molecules (Arai et al., 1991).

Chromatography Applications

In chromatography, compounds with structural similarities have been utilized in the development of partition chromatographic systems. This application is vital in analytical chemistry, where such systems are used for the separation of complex mixtures (Corbin et al., 1960).

Electrochemical Studies

There are electrochemical studies focusing on the oxidation of compounds structurally related to 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile. Such studies provide insights into the electrochemical behavior of these compounds, which is important for various applications in electrochemistry and materials science (Richards & Evans, 1977).

Inhibition of Carbonyl Reductase Enzyme

A related compound, oximino(2,6-dichlorophenyl)acetonitrile, has been identified as a powerful inhibitor of the Carbonyl Reductase enzyme, which is involved in resistance to anticancer treatment. This discovery is significant in the field of medicinal chemistry and pharmacology (Amankrah et al., 2021).

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H6Cl4F3N3/c18-7-1-2-8(10(19)3-7)9(6-25)15-16(17(22,23)24)27-14-5-12(21)11(20)4-13(14)26-15/h1-5,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYLRVFJQBOTPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H6Cl4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

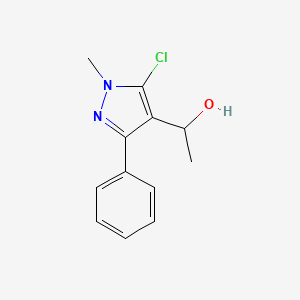

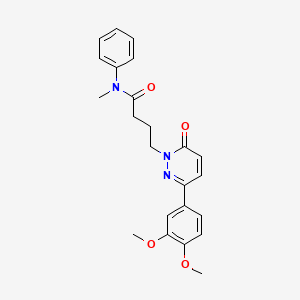

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

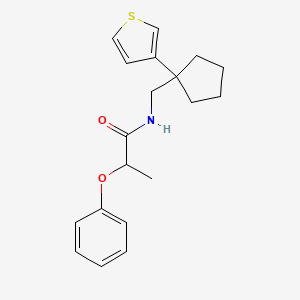

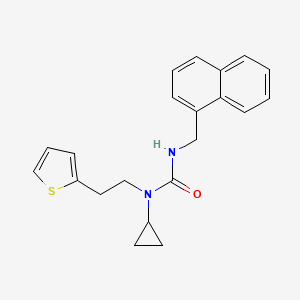

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

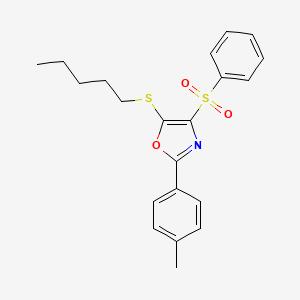

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)